1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid

ALK5 Kinase Inhibition Scaffold Morphing ADME Optimization

1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is the strategic building block for kinase inhibitor programs requiring scaffold morphing to rescue ADME properties. Its 5-carboxylic acid handle enables precise amide bond formation for 7-substituted derivatives. This core outperforms quinoline-based scaffolds: morphing to pyrazolo[4,3-b]pyridine eliminated high microsomal clearance in ALK5 leads (Sabat et al.). Validated for HPK1 (Ki=91 nM starting point) and PDE1B (IC50=6.5 nM) programs. Co-crystal structure PDB 5USQ confirms hinge-binding mode, de-risking SBDD campaigns.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 1260670-03-8
Cat. No. B595129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid
CAS1260670-03-8
Synonyms1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CC(=NC2=C1NN=C2)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12)
InChIKeyMFPLNQVEJKPCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid (CAS 1260670-03-8): Procurement Guide for Kinase Inhibitor Research


1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid (CAS 1260670-03-8) is a heterocyclic building block featuring a fused pyrazole-pyridine core with a carboxylic acid at the 5-position [1]. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.13 g/mol, a calculated XLogP3-AA of 0.4, two hydrogen bond donors, and four hydrogen bond acceptors [1]. This scaffold is a foundational component in the design of kinase inhibitors, notably ALK5 (Activin Receptor-Like Kinase 5), HPK1 (Hematopoietic Progenitor Kinase 1), and PDE1 (Phosphodiesterase 1) [2][3][4]. Its value lies in the precise positioning of the carboxylic acid handle, which dictates the geometry of subsequent amide bond formation, and its core structure, which serves as the optimal starting point for a scaffold morphing strategy proven to yield advanced leads with improved ADME properties [2][5].

Why 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Cannot Be Casually Substituted in Kinase Inhibitor Synthesis


1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is not a generic commodity; its substitution with a close analog will alter the critical geometry of the kinase hinge-binding motif, fundamentally changing or abolishing target potency and ADME profile. The regioisomer 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6) places the reactive handle one position over , yielding a different exit vector for amide bond formation that would produce a non-identical and untested lead series [1]. Similarly, substituting a related heterocyclic core like a quinoline or an indazole can drastically impact in vitro microsomal stability. A documented scaffold morphing study showed that quinoline-based ALK5 inhibitors suffered from high in vitro clearance, whereas morphing the core to a pyrazolo[4,3-b]pyridine series (accessible from the 5-carboxylic acid building block) was essential to improve ADME properties and create viable leads [1]. The quantitative evidence below establishes the specific, data-backed differentiation required for scientific selection.

1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid: A Quantitative Evidence Guide for Scientific Procurement


Scaffold Morphing from Quinoline to Pyrazolo[4,3-b]pyridine Core Improves ADME Profile for ALK5 Inhibitors

In the development of ALK5 inhibitors, a series of potent quinoline-based leads were abandoned due to high in vitro clearance. A scaffold morphing strategy transformed these leads into a pyrazolo[4,3-b]pyridine series, built from the 5-carboxylic acid core, which was essential to achieve improved ADME properties [1]. The quinoline series was limited by high in vitro clearance in rat and human microsomes, whereas the pyrazolo[4,3-b]pyridine series exhibited significantly improved microsomal stability [1].

ALK5 Kinase Inhibition Scaffold Morphing ADME Optimization

HPK1 Inhibitor Optimization: Pyrazolo[4,3-b]pyridine Core Delivers High Enzymatic Potency (Ki = 91 nM)

A high-throughput screen (HTS) identified a pyrazolo[4,3-b]pyridine derivative (Compound A) as an HPK1 inhibitor with a binding affinity Ki of 91 nM [1]. This core scaffold, derived from the 5-carboxylic acid building block, served as the starting point for a structure-activity relationship (SAR) campaign that ultimately led to compound 16, a highly selective and potent HPK1 inhibitor with an outstanding pharmacokinetic profile in rats and monkeys [1]. The pyrazolo[4,3-b]pyridine core is the specific chemical foundation for this entire HPK1 inhibitor program.

HPK1 Kinase Inhibition Cancer Immunotherapy Enzymatic Potency

PDE1 Inhibitor Potency: Pyrazolo[4,3-b]pyridine Core Achieves Sub-100 nM Inhibition

A patent for 1H-pyrazolo[4,3-b]pyridine PDE1 inhibitors discloses that compounds derived from this core can achieve potent PDE1 inhibition. Example compounds in the patent demonstrate IC50 values of less than 100 nM against PDE1B and PDE1C enzymes [1]. For instance, the compound from Example 32, a 7-amino substituted derivative of the core, has a reported PDE1B IC50 of 6.5 nM [1]. This high potency is a direct result of the specific 1H-pyrazolo[4,3-b]pyridine scaffold.

PDE1 Inhibition Neurodegeneration Psychiatric Disorders

Co-crystal Structure Confirms Pyrazolo[4,3-b]pyridine Core Binding Mode in ALK5

The X-ray crystal structure of a 7-substituted-pyrazolo[4,3-b]pyridine inhibitor bound to ALK5 kinase (PDB ID: 5USQ) at 2.55 Å resolution confirms the core scaffold's specific binding mode within the ATP-binding pocket [1]. The pyrazolo[4,3-b]pyridine core forms key hinge-region hydrogen bonds, a critical interaction for kinase inhibition. This structural data validates the use of the 5-carboxylic acid building block to access this specific, biologically active conformation.

Structural Biology Kinase Binding Mode X-ray Crystallography

1H-Pyrazolo[4,3-b]pyridine-5-carboxylic Acid: Proven Applications in Kinase Inhibitor Lead Optimization


ALK5 Inhibitor Lead Optimization with Improved ADME Properties

For medicinal chemistry teams facing high microsomal clearance in an ALK5 inhibitor program, 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is the ideal building block to execute a scaffold morphing strategy. As demonstrated by Sabat et al. [1], transitioning from a quinoline to a pyrazolo[4,3-b]pyridine core successfully rescued the ADME profile of a potent lead series. Using the 5-carboxylic acid as a starting material provides the correct geometry for synthesizing 7-substituted derivatives with improved stability.

Synthesis of Potent HPK1 Inhibitors for Immuno-Oncology

Research teams developing HPK1 inhibitors can use this building block to replicate and extend the SAR reported by Ye et al. [1]. The pyrazolo[4,3-b]pyridine core provided a hit with Ki = 91 nM, which was optimized to a lead with outstanding preclinical PK. Procuring the 5-carboxylic acid allows for the direct synthesis of the core scaffold and exploration of substitutions at the 7-position, the key vector identified for optimizing potency and selectivity.

Development of Sub-100 nM PDE1 Inhibitors for CNS Disorders

Based on the patent by Lundbeck [1], 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid is a validated starting material for constructing a library of PDE1 inhibitors. The patent's SAR demonstrates that specific 7-amino substitutions on the pyrazolo[4,3-b]pyridine core yield compounds with PDE1B IC50 values as low as 6.5 nM. This application is directly relevant for any program targeting neurodegenerative or psychiatric disorders through PDE1 modulation.

Structure-Based Drug Design of Kinase Inhibitors

The availability of a high-resolution co-crystal structure (PDB 5USQ) [1] makes 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid an exceptional choice for structure-based drug design (SBDD) programs. Researchers can use this validated hinge-binding core to confidently design new kinase inhibitors, knowing that the scaffold's binding mode is structurally confirmed. This significantly de-risks medicinal chemistry efforts by providing a solid structural foundation for rational design.

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